5-Ethyl-1,3,4-oxadiazol-2-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

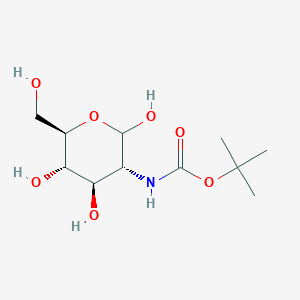

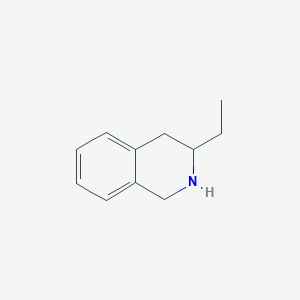

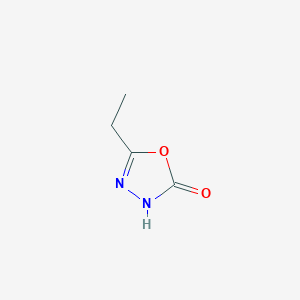

“5-Ethyl-1,3,4-oxadiazol-2-OL” is a chemical compound with the molecular formula C4H6N2O2 . It is a part of the 1,3,4-oxadiazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . These compounds have been demonstrated to be biologically active units in a number of compounds .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .

Molecular Structure Analysis

The molecular structure of “5-Ethyl-1,3,4-oxadiazol-2-OL” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The exact mass of the compound is 114.042927438 g/mol and its monoisotopic mass is also 114.042927438 g/mol .

科学的研究の応用

Medicinal Chemistry

1,3,4-Oxadiazoles, including 5-Ethyl-1,3,4-oxadiazol-2-OL, are essential building blocks from the medicinal chemistry viewpoint . They are incorporated in the molecules of several medicines, like fenadiazole, zibotentan, and tiodazosin .

OLEDs

1,3,4-Oxadiazoles have become promising scaffolds for materials science applications, such as Organic Light Emitting Diodes (OLEDs) .

Membranes for High-Pressure Mixed-Gas Separation

These structures are also used in the creation of membranes for high-pressure mixed-gas separation .

Corrosion Inhibitors

1,3,4-Oxadiazoles serve as corrosion inhibitors , providing protection to metals and alloys against corrosion.

Optoelectronic Devices

They are used in the manufacturing of optoelectronic devices , which are devices that source, detect and control light.

Energetic Materials

1,3,4-Oxadiazoles are used in the production of energetic materials , substances with a high amount of stored chemical energy that can be released.

Metal Ion Sensors

They are used in the development of metal ion sensors , devices that detect and respond to the presence of specific metal ions.

Inhibitors of Acetyl- and Butyrylcholinesterase

5-Aryl-1,3,4-oxadiazoles, which could include 5-Ethyl-1,3,4-oxadiazol-2-OL, have been designed as potential inhibitors of Acetyl- and Butyrylcholinesterase . These inhibitors are used to treat conditions like dementias and myasthenia gravis .

Safety and Hazards

将来の方向性

The future directions for the research and development of “5-Ethyl-1,3,4-oxadiazol-2-OL” and its derivatives could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .

作用機序

Target of Action

5-Ethyl-1,3,4-oxadiazol-2-OL is a derivative of the 1,3,4-oxadiazole scaffold, which is known to possess a wide variety of biological activities . The primary targets of this compound are enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in various biological processes, including DNA replication, gene expression, and cell proliferation .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, it can inhibit the activity of growth factors, enzymes, and kinases, contributing to its antiproliferative effects . The interaction of 5-Ethyl-1,3,4-oxadiazol-2-OL with these enzymes can lead to changes in their function, thereby affecting the biological processes they regulate .

Biochemical Pathways

The interaction of 5-Ethyl-1,3,4-oxadiazol-2-OL with its targets affects several biochemical pathways. For example, the inhibition of thymidylate synthase can disrupt DNA synthesis, while the inhibition of HDAC can affect gene expression . These disruptions can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .

Result of Action

The molecular and cellular effects of 5-Ethyl-1,3,4-oxadiazol-2-OL’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of various biochemical pathways .

特性

IUPAC Name |

5-ethyl-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOOCOAXYKESPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559442 |

Source

|

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37463-36-8 |

Source

|

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。